molecular formula C7H12O5S B13179587 3-(methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid

3-(methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid

Cat. No.: B13179587
M. Wt: 208.23 g/mol
InChI Key: MMZUJOCNVZYBED-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid is a sulfur-containing heterocyclic compound featuring a five-membered thiolane ring with two oxygen atoms in the dioxo configuration (1,1-dioxo group). The structure includes a methoxymethyl substituent and a carboxylic acid group at the 3-position.

Properties

Molecular Formula

C7H12O5S

Molecular Weight

208.23 g/mol

IUPAC Name

3-(methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid

InChI

InChI=1S/C7H12O5S/c1-12-4-7(6(8)9)2-3-13(10,11)5-7/h2-5H2,1H3,(H,8,9)

InChI Key

MMZUJOCNVZYBED-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCS(=O)(=O)C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid typically involves the formation of the thiolane ring followed by the introduction of the methoxymethyl group and the carboxylic acid functionality. One common method involves the reaction of a suitable thiolane precursor with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group. The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Methoxymethyl chloride, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiolane derivatives

Scientific Research Applications

3-(Methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiolane ring and carboxylic acid group can interact with enzymes and receptors, potentially modulating their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s distinguishing features include:

  • Thiolane ring : A sulfur-containing five-membered ring, which contrasts with oxygen-based analogs like dioxolane or dioxane.
  • 1,1-Dioxo group: Introduces electron-withdrawing effects, increasing the carboxylic acid’s acidity compared to non-oxidized sulfur rings.
  • Methoxymethyl substituent : Enhances hydrophilicity and may influence stereoelectronic interactions.

Comparison with Oxygen-Containing Analogs

Ethyl-2-Methyl-1,3-Dioxolan-2-yl-Acetate (Fructone)
  • Structure : Contains a 1,3-dioxolane ring (five-membered oxygen ring) with ester and ethyl groups .
  • Key Differences :
    • Ring composition : Oxygen vs. sulfur.
    • Functional groups : Ester (Fructone) vs. carboxylic acid (target compound).
    • Applications : Fructone is used as a flavoring agent due to its fruity aroma, whereas the target compound’s carboxylic acid group may suit pharmaceutical synthesis.
(3S)-1,3-Dioxane-2-Methyl-4-Carboxylic Acid
  • Structure : A six-membered dioxane ring with a carboxylic acid and methyl group .
  • Key Differences :
    • Ring size and heteroatoms : Dioxane (six-membered, two oxygen atoms) vs. thiolane (five-membered, one sulfur, two oxygen atoms).
    • Polarity : The thiolane’s sulfur atom may reduce solubility in polar solvents compared to dioxane derivatives.

Comparison with Cycloalkane Carboxylic Acids

3-(Methoxycarbonyl)-1,2,2-Trimethylcyclopentane-1-Carboxylic Acid
  • Structure : Cyclopentane ring with methoxycarbonyl and carboxylic acid groups .
  • Key Differences :
    • Ring saturation and substituents : The target compound’s dioxothiolane ring introduces strain and polarity absent in saturated cyclopentane derivatives.
    • Reactivity : The dioxo group may increase electrophilicity at the sulfur center, enabling nucleophilic reactions.
3-Cyclopentene-1-Carboxylic Acid
  • Structure : Unsaturated cyclopentene ring with a carboxylic acid group .
  • Key Differences: Conjugation: The cyclopentene’s double bond allows resonance stabilization, unlike the non-conjugated thiolane ring. Acidity: The target compound’s carboxylic acid is likely more acidic due to electron-withdrawing dioxo groups.

Physicochemical Properties and Reactivity

Acidity

The 1,1-dioxo group withdraws electron density, increasing the carboxylic acid’s acidity (predicted pKa ~2–3) compared to non-oxidized thiolane analogs (pKa ~4–5). This is comparable to dicarboxylic acids like maleic acid (pKa₁ ~1.9) but higher than simple cycloalkane carboxylic acids (e.g., cyclohexanecarboxylic acid, pKa ~4.9) .

Solubility and Stability

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DCM, DMF) due to the carboxylic acid and methoxymethyl groups. Lower solubility in water than dioxane/dioxolane analogs due to sulfur’s hydrophobicity.
  • Stability : The dioxo group may enhance oxidative stability compared to thiolane without oxidation.

Data Tables

Table 1: Structural Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
3-(Methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid C₇H₁₀O₅S 218.21 Thiolane, dioxo, carboxylic acid High acidity, moderate solubility
Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate C₈H₁₄O₄ 174.20 Dioxolane, ester Flavoring agent (fruity aroma)
(3S)-1,3-Dioxane-2-methyl-4-carboxylic acid C₆H₁₀O₄ 146.14 Dioxane, carboxylic acid High polarity, water solubility
3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid C₁₂H₁₈O₄ 234.27 Cyclopentane, methoxycarbonyl Lipophilic, thermal stability

Table 2: Acidity Comparison

Compound Predicted pKa Reference Compound (pKa)
3-(Methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid ~2.5 Maleic acid (1.9)
Cyclohexanecarboxylic acid 4.9
3-Cyclopentene-1-carboxylic acid ~4.5

Biological Activity

3-(Methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid is a sulfur-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C6H10O4S2
  • Molecular Weight : 210.27 g/mol
  • IUPAC Name : 3-(Methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid
  • Canonical SMILES : COCC1(C(=O)O)S(=O)(=O)C1

The biological activity of 3-(methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against diseases such as cancer.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Overview

Research indicates various biological activities associated with this compound:

Activity Type Description Reference
Anticancer Exhibits cytotoxic effects on cancer cell lines through apoptosis induction.
Antimicrobial Demonstrates inhibitory effects against bacterial strains, suggesting potential as an antimicrobial agent.
Anti-inflammatory May reduce inflammation markers in vitro, indicating potential therapeutic use in inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the effects of 3-(methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid on human cancer cell lines. The results indicated:

  • Cell Viability Reduction : The compound reduced viability in a dose-dependent manner.
  • Mechanism of Action : Apoptosis was confirmed through annexin V staining and caspase activation assays.

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The MIC for Staphylococcus aureus was determined to be 32 µg/mL.
  • Effectiveness : The compound showed comparable effectiveness to standard antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid, it is useful to compare it with structurally similar compounds:

Compound Name Activity Type Notable Findings
4-(1-Aminoethyl)-3-chlorophenolAnticancerInhibits topoisomerase II; induces apoptosis.
2-Amino-5-methyl-1,3,4-thiadiazoleAntimicrobialExhibits broad-spectrum antimicrobial activity.
5-Methyl-1,2,4-oxadiazole-3-carboxylic acidAntioxidantShows significant free radical scavenging ability.

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